Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
Description
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Properties
IUPAC Name |
ethyl 4-(5-bromopentoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-2-17-14(16)12-6-8-13(9-7-12)18-11-5-3-4-10-15/h6-9H,2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEYMHGWTWMUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439761 | |
| Record name | Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96517-13-4 | |
| Record name | Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-[(5-bromopentyl)oxy]benzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-[(5-bromopentyl)oxy]benzoate (CAS No. 96517-13-4) is a bifunctional organic molecule that holds significant potential as a versatile building block and linker in medicinal chemistry and materials science. Its structure, featuring a parabens core, an ethyl ester, and a terminal alkyl bromide, provides three distinct points for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, synthesis, and characterization for researchers, scientists, and professionals in drug development. Understanding these properties is paramount for its effective application in the synthesis of novel compounds, including prodrugs, targeted drug delivery systems, and functionalized polymers.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of Ethyl 4-[(5-bromopentyl)oxy]benzoate are summarized below.
| Property | Value | Source |
| IUPAC Name | Ethyl 4-[(5-bromopentyl)oxy]benzoate | - |
| CAS Number | 96517-13-4 | [1] |
| Molecular Formula | C₁₄H₁₉BrO₃ | [1] |
| Molecular Weight | 315.20 g/mol | [1] |
| Predicted LogP | 4.2 ± 0.4 | Prediction[2][3] |
| Predicted pKa | ~4.5 (for protonated ester carbonyl) | Prediction |
| Physical State | Not specified (likely liquid or low-melting solid) | Inferred |
Synthesis and Purification
The most direct and common route for the synthesis of Ethyl 4-[(5-bromopentyl)oxy]benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of ethyl 4-hydroxybenzoate attacks the primary carbon of 1,5-dibromopentane.
Causality in Synthesis Design:
The choice of the Williamson ether synthesis is dictated by the structure of the target molecule. It is a robust and high-yielding reaction for forming aryl ethers.[4][5][6] A primary alkyl halide (1,5-dibromopentane) is used to minimize the competing elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[7][8] A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, which is more acidic than a typical alcohol.
Caption: Synthetic workflow for Ethyl 4-[(5-bromopentyl)oxy]benzoate.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: To a round-bottom flask, add ethyl 4-hydroxybenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetone or dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1,5-dibromopentane (1.5-2.0 eq.) to the mixture. Using an excess of the dibromoalkane can help minimize the formation of the bis-ether byproduct.
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 4-[(5-bromopentyl)oxy]benzoate.
Physicochemical Properties and Their Significance
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which influences its solubility, permeability across biological membranes, and pharmacokinetic profile.
-
Predicted Value: The predicted LogP for Ethyl 4-[(5-bromopentyl)oxy]benzoate is approximately 4.2.[2][3] This high value indicates that the compound is significantly more soluble in lipids and non-polar solvents than in water.
-
Implications for Drug Development: A high LogP value suggests good membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding. This property is crucial when designing derivatives for biological applications.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH.
-
Predicted Value: The ester carbonyl group can be protonated under strongly acidic conditions. The predicted pKa for the protonated ester is approximately -4.5. The molecule does not possess any readily ionizable protons under physiological pH ranges.
-
Implications for Drug Development: The lack of an ionizable group in the physiological pH range means that its solubility and permeability will not be significantly affected by pH changes in the body.
Solubility
-
Aqueous Solubility: Due to its high predicted LogP, the compound is expected to have very low solubility in water.
-
Organic Solubility: It is predicted to be soluble in a wide range of organic solvents, including alcohols, ethers, and chlorinated solvents.[9]
Spectroscopic Characterization Profile (Predicted)
While experimental spectra are not publicly available, the structure of Ethyl 4-[(5-bromopentyl)oxy]benzoate allows for a reliable prediction of its key spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, ether, alkyl chain, and ethyl ester protons.
-
Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ester group will be downfield (closer to 8.0 ppm) compared to the protons ortho to the ether linkage (closer to 6.9 ppm).
-
Ethyl Ester Protons: A quartet at approximately 4.3 ppm (O-CH₂) and a triplet at approximately 1.4 ppm (-CH₃).[10]
-
Alkyl Chain Protons:
-
A triplet at approx. 4.0 ppm for the methylene group attached to the aryl ether oxygen (-O-CH₂-).
-
A triplet at approx. 3.4 ppm for the methylene group attached to the bromine atom (-CH₂-Br).
-
A series of multiplets in the range of 1.5-2.0 ppm for the remaining three methylene groups of the pentyl chain.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: A signal around 166 ppm for the ester carbonyl.[11][12]
-
Aromatic Carbons: Four signals in the aromatic region (approx. 114-163 ppm). The carbon attached to the ether oxygen will be the most upfield, while the carbon attached to the ester group will be downfield.
-
Ethyl Ester Carbons: A signal around 61 ppm for the O-CH₂ and around 14 ppm for the -CH₃.[13]
-
Alkyl Chain Carbons:
-
A signal around 68 ppm for the methylene carbon attached to the aryl ether oxygen.
-
A signal around 33 ppm for the methylene carbon attached to the bromine.
-
Signals for the other three methylene carbons between 25-32 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Ester): A strong, sharp absorption band in the range of 1715-1730 cm⁻¹, characteristic of an aromatic ester.[14][15]
-
C-O Stretches (Ether and Ester): Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹.[14]
-
Aromatic C-H and C=C Stretches: Signals around 3030-3100 cm⁻¹ (C-H) and 1500-1600 cm⁻¹ (C=C).[16]
-
Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹.
-
C-Br Stretch: A band in the lower frequency region, typically between 515-690 cm⁻¹.[17][18]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to several characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks at m/z 314 and 316 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[6][19]
-
Key Fragmentations:
Experimental Protocols for Physicochemical Characterization
Determination of LogP by HPLC
This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value. It is a high-throughput and reliable alternative to the traditional shake-flask method.
Caption: Workflow for LogP determination by HPLC.
-
System Preparation: Use a reverse-phase C18 column with an isocratic mobile phase (e.g., methanol/water).
-
Calibration: Prepare a series of standard compounds with known LogP values. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k): For each standard, calculate k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear relationship should be observed.
-
Sample Analysis: Inject the target compound, Ethyl 4-[(5-bromopentyl)oxy]benzoate, under the same conditions and determine its retention time.
-
LogP Determination: Calculate the log k for the target compound and use the calibration curve to determine its LogP value.
Stability, Storage, and Safety
-
Stability: The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The alkyl bromide is a reactive functional group that can undergo nucleophilic substitution. The compound should be protected from strong nucleophiles and high temperatures.
-
Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Safety: While specific toxicity data is not available, the compound should be handled with care. The presence of an alkyl bromide suggests it may be an alkylating agent and should be considered potentially harmful. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Conclusion
Ethyl 4-[(5-bromopentyl)oxy]benzoate is a molecule with significant synthetic utility. Its highly lipophilic nature and the presence of two distinct reactive sites—the ester and the alkyl bromide—make it a valuable intermediate for creating more complex molecules. This guide provides a foundational understanding of its synthesis, predicted physicochemical properties, and analytical characterization, offering a solid starting point for researchers aiming to utilize this compound in their work.
References
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Synform (2018). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
- Simon, M., et al. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes [Br(CH2)nCl]. The Journal of Chemical Physics.
-
Palchem (2006). 1,5-DIBROMOPENTANE Technical Data Sheet. Available at: [Link]
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]
-
Studylib. Fischer Esterification Lab: Heptanoic & Benzoic Acid. Available at: [Link]
- ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
- Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]
-
University of Calgary. Ch24: ArOH to ArOR. Available at: [Link]
- YouTube.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
-
J&K Scientific LLC (2025). Williamson Ether Synthesis. Available at: [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). Available at: [Link]
-
OperaChem (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
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Chemos GmbH & Co.KG (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Available at: [Link]
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Ataman Kimya. ETHYL PARABEN. Available at: [Link]
-
University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. Available at: [Link]
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Hoffman Fine Chemicals. Ethyl 4-[(5-bromopentyl)oxy]benzoate product page. Available at: [Link]
-
University of Arizona. A guide to proton and C-13 chemical shifts. Available at: [Link]
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-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
- ResearchGate. Fischer esterification reaction of benzoic acid and polyhydric alcohols....
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
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University of Calgary. CSD Solution #13. Available at: [Link]
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-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available at: [Link]
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ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
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-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]
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Architectural Scaffolds in Soft Matter: A Technical Guide to 4-Alkoxybenzoic Acid Ethyl Esters
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 4-alkoxybenzoic acid ethyl esters , a critical class of homologous compounds serving as the structural backbone for advanced soft matter materials and pharmaceutical intermediates.
While often overshadowed by their final derivatives, these esters represent a pivot point in materials engineering.[1] They function as the "switchable" precursors where the rigid aromatic core (essential for
Part 1: Molecular Architecture & Synthesis
The Structural Logic
The molecule consists of three distinct functional domains, each serving a specific engineering purpose:
-
Ethyl Ester Terminus: A protecting group that modulates polarity and can be hydrolyzed to a carboxylic acid (hydrogen-bonding donor) or converted to hydrazides (mesogenic linkers).[1]
-
Benzene Core: Provides the rigid, planar moiety necessary for optical anisotropy and structural stiffness.[1]
-
Alkoxy Tail (
): The variable "tuning knob."[1] Short chains ( ) favor crystallinity and solubility; long chains ( ) induce the nanosegregation required for liquid crystalline phases.[1]
Synthetic Protocols
Two primary routes exist: Esterification of 4-Alkoxybenzoic Acids and Williamson Ether Synthesis on Ethyl 4-Hydroxybenzoate .[1] The latter is preferred in industrial applications due to the low cost of the starting material (Ethylparaben) and the avoidance of harsh acid chlorides.
Protocol: Williamson Ether Synthesis (High-Yield Route)
Objective: Synthesis of Ethyl 4-n-octyloxybenzoate.[1]
Reaction Type:
Reagents:
-
1-Bromooctane (1.2 eq)[1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous)[1] -
Potassium Iodide (
) (0.1 eq, catalyst)[1]
Step-by-Step Methodology:
-
Activation: Dissolve Ethyl 4-hydroxybenzoate in acetone. Add anhydrous
.[1] Stir at reflux for 30 minutes to generate the phenoxide anion. Note: The color may shift to yellow, indicating anion formation. -
Alkylation: Add 1-Bromooctane dropwise. Add catalytic
to accelerate the reaction (Finkelstein exchange in situ). -
Reflux: Heat at reflux (
for acetone) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] -
Workup: Filter off inorganic salts (
, residual ).[1] Evaporate solvent.[1] -
Purification: Recrystallize from ethanol.
Causality & Troubleshooting:
-
Why
? It is a mild base sufficient to deprotonate the phenol ( ) without hydrolyzing the ester group (which NaOH might do).[1] -
Why KI? Alkyl bromides are moderately reactive.[1] KI converts trace alkyl bromide to alkyl iodide, a superior electrophile, speeding up the kinetics.[1]
Visualization: Synthetic Pathways
The following diagram illustrates the divergence from the central ester scaffold to various material classes.
Caption: Synthetic divergence from the ethyl ester scaffold. Dashed lines indicate advanced material formation.[1]
Part 2: Materials Science Applications (Liquid Crystals)
The "Building Block" Misconception
It is crucial to understand that simple ethyl 4-alkoxybenzoates (single ring) are generally not enantiotropic liquid crystals.[1] They lack the necessary aspect ratio (length-to-width ratio > 3) to stabilize the mesophase.[1]
However, they are the obligate precursors for two major classes of Liquid Crystals (LCs):
-
Hydrogen-Bonded Supramolecular LCs: Upon hydrolysis, the resulting acid forms a cyclic dimer via hydrogen bonding.[1] This "virtual" extended core behaves like a three-ring system, exhibiting Nematic and Smectic phases.[1]
-
Covalent Rod-Like LCs: The ethyl group is often a terminal cap in larger multi-ring systems (e.g., azo-esters).[1]
The Odd-Even Effect
In the homologous series of 4-alkoxybenzoic acid derivatives, the phase transition temperatures oscillate depending on whether the number of carbon atoms (
-
Even
: The terminal methyl group lies off the molecular long axis, increasing lateral packing density and typically raising the clearing point (transition to isotropic liquid). -
Odd
: The terminal methyl group lies on the axis, slightly disrupting packing efficiency in the crystal phase.
Data Summary: Transition Trends (Representative for Benzoic Acid Dimers)
| Alkoxy Chain Length ( | Phase Behavior | Transition Type | Structural Interpretation |
| Non-Mesogenic | Melting only | Rigid core dominates; insufficient flexibility.[1] | |
| Non-Mesogenic | Melting only | Chain still too short to induce segregation.[1] | |
| Nematic | Enantiotropic | Flexible tail allows alignment; Nematic phase appears.[1] | |
| Smectic C / Nematic | Enantiotropic | Longer chain drives layer formation (Smectic).[1] | |
| Smectic A | Enantiotropic | Van der Waals forces between tails dominate; strong layering.[1] |
Visualization: Phase Behavior Logic
This diagram explains the causal link between chain length and observed material phase.
Caption: Influence of alkoxy chain length on the emergence of mesophases in benzoic acid derivatives.
Part 3: Pharmaceutical Relevance[5]
Lipophilicity and Bioavailability
In drug development, 4-alkoxybenzoic acid ethyl esters are structural analogs of Benzocaine (Ethyl 4-aminobenzoate).[1] The substitution of the amino group (
-
Application: These esters are used as model compounds in QSAR (Quantitative Structure-Activity Relationship) studies to predict membrane permeability.[1]
-
Mechanism: Increasing the alkoxy chain length increases lipophilicity, facilitating transport across the blood-brain barrier (BBB) or skin, but reducing aqueous solubility.[1]
Antimicrobial Preservatives (The "Paraben" Connection)
While Ethylparaben (Ethyl 4-hydroxybenzoate) is a standard preservative (E214), the alkylated derivatives (4-alkoxy) lose the free phenolic hydroxyl group.[1]
-
Significance: This "capping" of the phenol removes the primary site of metabolic conjugation (glucuronidation), potentially increasing the metabolic half-life of the scaffold. This is utilized in designing prodrugs where the ester is cleaved in vivo to release the active benzoic acid derivative.
References
-
Imrie, C. T., & Taylor, L. (1989).[1] The preparation and properties of some 4-n-alkoxybenzoic acids and their ethyl esters.[1][4][5][6] Liquid Crystals.[1][5][6][7][8][9] [1]
-
Kumar, S. (2010).[1] Chemistry of Liquid Crystals.[1][4][6][7][8] CRC Press.[1] (Standard text for homologous series properties). [1]
-
PubChem Database. Ethyl 4-hydroxybenzoate (Ethylparaben).[1][2] National Center for Biotechnology Information.[1] [1]
-
Yeap, G. Y., et al. (2006).[1] Synthesis and mesomorphic properties of 4-[(4-alkoxybenzoyl)oxy]benzylidene-4-bromoanilines. Molecular Crystals and Liquid Crystals.[1][4][6] (Demonstrates the use of the ester as an intermediate). [1]
-
Soni, N. R., & Doshi, A. V. (2012).[1] Synthesis and Liquid Crystal Properties of Homologous Series. Journal of Chemical and Pharmaceutical Research. (Provides specific transition temperature data for related ester series).
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Methodological & Application
Application Note & Protocol: Ethyl 4-(5-bromopentyloxy)benzoate as a Versatile Intermediate for the Synthesis of Calamitic Liquid Crystals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of Ethyl 4-(5-bromopentyloxy)benzoate, a key intermediate in the development of calamitic, or rod-like, liquid crystals. The unique molecular architecture of this compound, featuring a rigid aromatic core, a flexible pentoxy spacer, and a reactive terminal bromide, makes it an ideal building block for creating diverse mesogenic structures. This document will detail the synthetic protocol for Ethyl 4-(5-bromopentyloxy)benzoate and its subsequent use in the synthesis of a representative liquid crystal. Furthermore, it will cover the essential purification and characterization techniques required to validate the final product's structure and mesomorphic properties. This guide is intended for researchers and scientists in materials science and drug development, providing both theoretical insights and practical, step-by-step protocols.
Introduction: The Strategic Importance of Ethyl 4-(5-bromopentyloxy)benzoate
Calamitic liquid crystals are characterized by their elongated, rod-like molecular shape, which is fundamental to their ability to form ordered, yet fluid, mesophases.[1] These materials are at the heart of numerous advanced technologies, most notably liquid crystal displays (LCDs). The structure of a calamitic mesogen typically consists of three key components: a rigid core, flexible terminal chains, and linking groups.[2][3] The interplay between these components dictates the material's physical properties, including the type of liquid crystal phase (nematic, smectic, etc.) and the temperature range over which these phases are stable.[1][4]
Ethyl 4-(5-bromopentyloxy)benzoate serves as a highly versatile precursor for introducing a flexible alkoxy chain and a reactive site for further molecular elaboration. The flexible pentyloxy chain helps to lower the melting point and influence the mesophase stability of the final liquid crystal molecule.[5] The terminal bromine atom is an excellent leaving group, making this intermediate particularly amenable to nucleophilic substitution reactions, most notably the Williamson ether synthesis.[6][7] This reaction allows for the straightforward coupling of the benzoate unit to other phenolic mesogenic cores, enabling the construction of more complex, and often symmetric or asymmetric, liquid crystalline materials.
Synthesis of a Representative Liquid Crystal: A Two-Step Protocol
In this section, we detail the synthesis of a representative calamitic liquid crystal, 1,2-bis(4-(5-(4-ethoxycarbonyl)phenoxy)pentyloxy)benzene, using Ethyl 4-(5-bromopentyloxy)benzoate as the key intermediate. This synthesis involves two main stages: the preparation of the intermediate itself, followed by its coupling to a second aromatic core.
Step 1: Synthesis of Ethyl 4-(5-bromopentyloxy)benzoate
The initial step involves the synthesis of the title intermediate via a Williamson ether synthesis. This reaction couples ethyl 4-hydroxybenzoate with an excess of 1,5-dibromopentane.[6][8] The use of an excess of the dibromoalkane is crucial to minimize the formation of the undesired diether byproduct.
Reaction Scheme:
Caption: Synthesis of Ethyl 4-(5-bromopentyloxy)benzoate.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxybenzoate (1.66 g, 10 mmol), 1,5-dibromopentane (6.90 g, 30 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 100 mL of dry acetone as the solvent.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Ethyl 4-(5-bromopentyloxy)benzoate.
Causality of Experimental Choices:
-
Potassium Carbonate (K2CO3): This base is used to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, forming a phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the SN2 reaction to proceed efficiently.[7]
-
Acetone: A polar aprotic solvent like acetone is chosen because it can dissolve the reactants but does not participate in the reaction. It also facilitates the SN2 mechanism.[9]
-
Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
Step 2: Synthesis of 1,2-bis(4-(5-(4-ethoxycarbonyl)phenoxy)pentyloxy)benzene
The second step involves another Williamson ether synthesis, this time reacting the synthesized Ethyl 4-(5-bromopentyloxy)benzoate with catechol. This will form the final, symmetric liquid crystal molecule.
Reaction Scheme:
Sources
- 1. benchchem.com [benchchem.com]
- 2. thescipub.com [thescipub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Optimization of O-Alkylation Strategies: Ethyl 4-Hydroxybenzoate and 1,5-Dibromopentane
Executive Summary & Strategic Analysis
The alkylation of ethyl 4-hydroxybenzoate (Ethyl Paraben) with 1,5-dibromopentane is a classic Williamson ether synthesis, yet it presents a distinct bifurcation in synthetic utility. Depending on the stoichiometry and conditions, this reaction yields two distinct high-value scaffolds:
-
The Linker (Mono-alkylation): Ethyl 4-((5-bromopentyl)oxy)benzoate. A crucial intermediate for PROTACs, liquid crystals, and bioconjugation, where the remaining alkyl bromide serves as a handle for further functionalization.[1]
-
The Dimer (Bis-alkylation): 1,5-Bis(4-ethoxycarbonylphenoxy)pentane. A cross-linked agent often used in polymer chemistry and material science studies.
This guide moves beyond basic textbook definitions to address the statistical and kinetic challenges of controlling this selectivity. The core challenge is preventing the "dumbbell" dimerization when the mono-substituted linker is the target.
Mechanistic Pathway
The reaction proceeds via an SN2 mechanism .[2][3][4] The phenolic hydroxyl is deprotonated by a base to form a phenoxide anion (ArO⁻), which acts as a nucleophile attacking the primary carbon of the 1,5-dibromopentane.
Key Competing Factors:
-
Nucleophilicity vs. Basicity: The phenoxide is a good nucleophile but can also act as a base, risking E2 elimination of the alkyl bromide (though less likely with primary halides).
-
Statistical Probability: As the concentration of the mono-product increases, it competes with the starting dibromide for the remaining phenoxide, leading to the dimer.
Decision Matrix: Reagent Selection
Selection of the base and solvent system is not arbitrary; it dictates the reaction rate and the impurity profile.
Table 1: Base & Solvent Performance Matrix[1]
| System | Reagents | Rate | Moisture Sensitivity | Primary Use Case | Expert Commentary |
| Standard | Slow (12-24h) | Low | Mono-alkylation | Recommended. Mild conditions prevent ester hydrolysis. The heterogeneity of the reaction allows for easy monitoring. | |
| Accelerated | Fast (2-6h) | Moderate | Difficult Substrates | The "Cesium Effect" increases solubility and nucleophilicity of the phenoxide due to weak ion pairing. | |
| Aggressive | NaH / DMF | Very Fast (<1h) | High | Bis-alkylation | Caution. High risk of ester hydrolysis if water is present. Difficult to control mono-selectivity due to rapid kinetics. |
| Finkelstein | Moderate | Low | Mono-alkylation | Addition of catalytic KI (10 mol%) converts alkyl bromide to alkyl iodide in situ, significantly boosting SN2 rates. |
Visualizing the Workflow
The following diagram illustrates the divergent pathways and the critical decision points for the researcher.
Figure 1: Reaction pathway illustrating the kinetic competition between mono- and bis-alkylation.
Detailed Protocols
Protocol A: Synthesis of the Linker (Mono-Alkylation)
Objective: Maximize yield of ethyl 4-((5-bromopentyl)oxy)benzoate while minimizing dimer formation.
The "High-Dilution" Strategy: To favor mono-alkylation, the electrophile (dibromide) must be in large excess relative to the phenoxide.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging:
-
Add 1,5-dibromopentane (4.0 equivalents) to the flask. Note: Using 4-5 equivalents is critical to statistically suppress dimerization.
-
Add Acetone (Reagent Grade, 0.1 M concentration relative to phenol).[1]
-
Add Potassium Carbonate (
, anhydrous, 1.5 equivalents).[1][5] -
Add Potassium Iodide (KI, 0.1 equivalents) as a catalyst.[1]
-
-
Addition: Add Ethyl 4-hydroxybenzoate (1.0 equivalent) last.
-
Why? Adding the phenol to a pool of excess electrophile ensures that as soon as a phenoxide is generated, it is statistically more likely to encounter a dibromide molecule than a mono-product molecule.
-
-
Reaction: Heat to reflux (approx. 56°C) with vigorous stirring for 12–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). The mono-product will appear less polar than the starting phenol but more polar than the dibromide.
-
-
Workup:
-
Filter off the inorganic solids (
/KBr). Wash the pad with acetone. -
Crucial Step (Purification): The residue contains the product and a large amount of unreacted 1,5-dibromopentane.
-
Option A (Distillation): Remove excess 1,5-dibromopentane via high-vacuum distillation (bp ~100°C at 0.5 mmHg). The product has a much higher boiling point.
-
Option B (Column): Silica gel chromatography.[5] Elute excess dibromide with 100% Hexanes first, then switch to 5-10% EtOAc/Hexane to elute the product.
-
-
Protocol B: Synthesis of the Dimer (Bis-Alkylation)
Objective: Maximize yield of 1,5-bis(4-ethoxycarbonylphenoxy)pentane.
-
Setup: 100 mL round-bottom flask with stir bar.
-
Reagent Charging:
-
Addition: Add 1,5-dibromopentane (1.0 equivalent).
-
Reaction: Heat to 60–80°C for 4–6 hours.
-
Note: The higher temperature and polar aprotic solvent (DMF) accelerate the second substitution.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (10x volume).
-
The bis-product is often a solid and will precipitate.
-
Filter the precipitate, wash with water, and recrystallize from Ethanol.[1]
-
Troubleshooting & Critical Parameters
Ester Hydrolysis (The "Hidden" Yield Killer)[1]
-
Symptom: Appearance of a highly polar spot on TLC (carboxylic acid) or loss of the ethyl group in NMR.
-
Cause: Presence of water + hydroxide. Even
can generate trace in wet solvents. -
Solution: Use anhydrous acetone/DMF. Store
in a desiccator. Avoid strong hydroxide bases (NaOH) unless using phase-transfer conditions (DCM/Water + TBAI).
Elimination Products (Alkenes)
-
Symptom: Olefinic protons in NMR (5.0–6.0 ppm).
-
Cause: High temperatures (>100°C) or extremely strong bases (NaH) promoting E2 over SN2.[1]
-
Solution: Stick to Carbonate bases and keep temperatures below 80°C.
Removal of Excess Dibromide (Mono-Alkylation specific)
-
Challenge: 1,5-dibromopentane is an oil that can streak on columns.
-
Solution: Use a "Hexane Flush." Since the dibromide is non-polar, flush the column with 2-3 column volumes of pure hexane before introducing any ethyl acetate. This physically separates the reagent from the desired ether.
References
-
Williamson Ether Synthesis Mechanism
- Product Characterization (Mono-Alkylation)
-
Phenol Alkylation Selectivity
-
PharmaXChange. "Conditions for O-alkylation vs C-alkylation of Phenolates." Available at: [Link]
-
-
General Protocol Validation
-
Solvent Effects in Alkylation
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. daneshyari.com [daneshyari.com]
- 6. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-(5-bromopentyloxy)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-(5-bromopentyloxy)benzoate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, primarily achieved through a Williamson ether synthesis, is a robust reaction, but its efficiency is highly dependent on carefully controlled parameters. This guide provides in-depth, field-proven insights to help you navigate the experimental nuances.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?
Low yield is the most common issue, often stemming from one of three areas: incomplete deprotonation, unwanted side reactions, or suboptimal reaction conditions.
A. Cause: Incomplete Deprotonation of Ethyl 4-hydroxybenzoate
-
Why It Happens: The Williamson ether synthesis proceeds via an SN2 mechanism, where the nucleophile is the phenoxide ion of ethyl 4-hydroxybenzoate.[1][2] If the phenol is not fully deprotonated to form the phenoxide, the concentration of the active nucleophile is reduced, slowing the reaction and leaving starting material unreacted. The neutral phenol is a significantly weaker nucleophile than its conjugate base.[2] Common culprits include using a base that is too weak or the presence of moisture, which consumes the base.
-
How to Fix It:
-
Choice of Base: For phenolic protons, a moderately strong base is required. While potassium carbonate (K₂CO₃) is common, it may not be strong enough for complete deprotonation. A stronger base like sodium hydride (NaH) is highly effective.[3] NaH reacts irreversibly with the phenol to form the sodium phenoxide and hydrogen gas, driving the initial acid-base step to completion.[3]
-
Ensure Anhydrous Conditions: Water will react with strong bases like NaH. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Base Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to ensure all the ethyl 4-hydroxybenzoate is converted to the phenoxide.
-
B. Cause: Competing Side Reactions
-
Why It Happens: The most significant side reaction is the formation of a dialkylated byproduct, 1,5-bis(4-(ethoxycarbonyl)phenoxy)pentane. This occurs when a molecule of the initially formed product's phenoxide (if any starting phenol is left) or another molecule of ethyl 4-hydroxybenzoate phenoxide reacts with the other end of the Ethyl 4-(5-bromopentyloxy)benzoate product. This is particularly problematic when the ratio of the dibromoalkane to the phenol is low.
-
How to Fix It:
-
Adjust Reactant Stoichiometry: To favor mono-alkylation, use a significant excess of 1,5-dibromopentane (typically 3 to 5 equivalents). Le Châtelier's principle dictates that increasing the concentration of one reactant will push the equilibrium towards the product, and in this case, it statistically favors the reaction of the phenol with a fresh molecule of 1,5-dibromopentane rather than the already-reacted product.
-
Control Temperature: While heating is necessary, excessive temperatures can sometimes promote side reactions. Aim for a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
C. Cause: Suboptimal Reaction Conditions
-
Why It Happens: The SN2 reaction is highly sensitive to the choice of solvent.[2] Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a solvent "cage" that hinders its ability to attack the electrophilic carbon on 1,5-dibromopentane.
-
How to Fix It:
-
Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), acetone, or acetonitrile are ideal. They can dissolve the ionic phenoxide salt but do not engage in strong hydrogen bonding with the nucleophile, leaving it "naked" and highly reactive.
-
Optimize Reaction Time and Temperature: These reactions are not instantaneous. Monitor the disappearance of the ethyl 4-hydroxybenzoate starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours. Gentle heating is usually required to achieve a reasonable reaction rate.[4]
-
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing and solving low yield issues.
Q2: After workup, my purified product is an acidic white solid instead of the expected oily ester. What happened?
-
Why It Happens: This is a classic sign of ester hydrolysis. The ethyl ester group is susceptible to cleavage under strongly basic (saponification) or acidic conditions, especially in the presence of water and heat. If the reaction workup involves prolonged exposure to a strong base (e.g., concentrated NaOH wash) or if the reaction was run at a very high temperature with a hydroxide base, the ester can be converted to the corresponding carboxylate salt. Upon acidification during workup, this salt is protonated to form 4-(5-bromopentyloxy)benzoic acid, which is typically a solid.
-
How to Fix It:
-
Gentle Workup: During the aqueous workup, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residue.[5] Avoid using strong bases like NaOH or KOH unless specifically required and even then, perform the wash quickly and at a low temperature.
-
Control Reaction Base: If using a hydroxide base is unavoidable, limit the amount of water in the reaction mixture and keep the temperature as low as feasible. Using bases like NaH or K₂CO₃ in an aprotic solvent minimizes this risk.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of reactants?
-
To suppress the formation of the dialkylated byproduct, a significant excess of 1,5-dibromopentane is crucial. A recommended starting point is a molar ratio of 1 equivalent of Ethyl 4-hydroxybenzoate to 3-5 equivalents of 1,5-dibromopentane .
-
-
Q2: How do I effectively monitor the reaction progress?
-
Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. Spot the starting material (ethyl 4-hydroxybenzoate), the co-reactant (1,5-dibromopentane, though it may not be UV active), and the reaction mixture. The reaction is complete when the spot corresponding to ethyl 4-hydroxybenzoate has disappeared. The product will appear as a new, less polar spot (higher Rf) than the starting phenol.
-
-
Q3: Can I purify the product without column chromatography?
-
While column chromatography is the most reliable method for achieving high purity[6][7], a reasonably pure product can sometimes be obtained if the reaction goes to completion and the main impurity is the excess 1,5-dibromopentane. This excess can be removed under high vacuum distillation, as it is more volatile than the product. However, to remove any dialkylated byproduct, chromatography is essential.
-
Section 3: Optimized High-Yield Experimental Protocol
This protocol incorporates the troubleshooting advice to maximize the yield of the desired mono-alkylated product.
1. Reagents & Materials:
-
Ethyl 4-hydroxybenzoate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1,5-dibromopentane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel
2. Step-by-Step Procedure:
-
Setup: Under a nitrogen atmosphere, add Ethyl 4-hydroxybenzoate (1.0 eq) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol) to dissolve the starting material.
-
Base Addition: Carefully add NaH (1.1 eq, 60% dispersion) portion-wise at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full formation of the sodium phenoxide.
-
Alkyl Halide Addition: Add 1,5-dibromopentane (4.0 eq) to the mixture via a dropping funnel.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slowly adding deionized water to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the pure Ethyl 4-(5-bromopentyloxy)benzoate.
Data Summary: Effect of Reactant Ratio
| Molar Ratio (Phenol:Dibromide) | Expected Yield (Mono-product) | Expected Byproduct (Di-product) | Comments |
| 1 : 1.2 | Low to Moderate | Significant | High probability of forming the dialkylated byproduct. |
| 1 : 4 | High (>85%) | Minimal | Recommended ratio for suppressing side reactions. |
| 1 : 10 | High | Very Low | Highly effective but may be less economical due to the large excess of the alkylating agent. |
Section 4: Reaction Mechanism
The synthesis follows a bimolecular nucleophilic substitution (SN2) pathway.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
minimizing hydrolysis of ethyl ester during workup procedures
Topic: Minimizing Hydrolysis During Workup Procedures Ticket ID: EST-PROTECT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The "Why" Behind the Protocol
User Query: Why do my ethyl esters degrade during standard extraction?
Technical Analysis: Ethyl esters are moderately stable, but they possess a specific vulnerability: the carbonyl carbon is electrophilic. During workup, you are often introducing water, heat, and pH extremes—the exact conditions required for hydrolysis.
The primary enemy is Base-Catalyzed Hydrolysis (Saponification) . Unlike acid-catalyzed hydrolysis, which is reversible, saponification is irreversible and kinetically much faster at equivalent pH deviations. This occurs via the
Mechanism of Failure ( )
To prevent hydrolysis, you must disrupt the formation of the Tetrahedral Intermediate .
Figure 1: The irreversible nature of saponification makes avoiding high pH (OH-) critical.
Standard Aqueous Workup: The "Cold & Buffered" System
Issue: Quenching acid-catalyzed reactions often involves basic washes (e.g., NaOH) which cause local high-pH spikes, destroying the ester.
The Protocol
Objective: Neutralize acid without exceeding pH 8.5.
-
Thermal Control: Cool the reaction mixture to 0°C before adding any aqueous phase. Hydrolysis rates drop significantly with temperature (Arrhenius equation).
-
Buffer Selection: Replace strong bases (NaOH/KOH) with Saturated Sodium Bicarbonate (
) or Phosphate Buffer (pH 7.0) . -
The "Double-Phase" Dilution: Never add base directly to the neat reaction. Dilute the organic phase with your extraction solvent (EtOAc or
) before quenching. This lowers the molar concentration of the ester, slowing second-order hydrolysis kinetics.
Data: Buffer Safety Profile
| Quenching Agent | pH (Approx) | Risk Level | Recommended Use |
| 1M NaOH | 14.0 | Critical | Never use with sensitive esters. |
| Sat. | ~11.5 | High | Use only if rapid neutralization is required; keep <0°C. |
| Sat. | ~8.5 | Low | Standard for acid removal. Caution: Gas evolution.[1] |
| Phosphate Buffer | 7.0 | Zero | Best for highly sensitive substrates (e.g., |
Advanced Scenario: Quenching Lewis Acid Reactions
User Query: I am doing a Friedel-Crafts or Aluminum Hydride reduction. The standard Fieser workup generates heat and clumps. My ester is gone.
Technical Analysis:
Aluminum salts (
The Solution: Rochelle Salt Workup
Use Sodium Potassium Tartrate (Rochelle Salt) .[2] The tartrate acts as a ligand, chelating aluminum to form a water-soluble complex. This avoids the use of excess base and prevents "clumping," allowing for a neutral pH separation.
Workflow Diagram
Figure 2: The Rochelle Salt method prevents the high-pH/high-heat environment of standard quenching.
Step-by-Step Protocol:
-
Dilute the reaction mixture 3x with diethyl ether (preferred) or EtOAc.
-
Cool to 0°C.
-
Add saturated aqueous Rochelle salt solution slowly.
-
Crucial Step: Remove the ice bath and stir vigorously at room temperature for 1–2 hours. The mixture will turn from a gray slurry to two clear layers.
-
Separate layers.[3][4] The aqueous layer will contain the aluminum tartrate complex.
Drying & Evaporation: The "Invisible" Loss
Issue: My TLC looked good, but after the Rotovap, the yield dropped.
Technical Analysis: Residual water in the organic phase, combined with the heat of the rotary evaporator bath (often 40-50°C), creates a "micro-reactor" for hydrolysis.
Troubleshooting Table: Drying Agents
| Agent | Acidity | Speed | Suitability for Esters |
| Slightly Acidic | Fast (5-10 min) | Good , but avoid for acid-labile esters (e.g., acetals). | |
| Neutral | Slow (15-30 min) | Excellent . The safest choice for sensitive esters. | |
| Basic impurities | Medium | Avoid . Can bind oxygenated compounds; often contains lime. |
The "Azeotropic Finish" Technique
To ensure zero hydrolysis during concentration:
-
Dry with
for at least 20 minutes. Filter. -
Azeotrope: If you suspect trace water remains, add 10-20 mL of Toluene to the flask before evaporation. Toluene forms an azeotrope with water, carrying it off at a lower temperature than water alone.
-
Bath Temp: Keep Rotovap bath <35°C.
FAQ & Troubleshooting
Q: I used Sodium Bicarbonate, but my yield is still low. Why? A: Did you separate the layers immediately? If you let the organic layer sit in contact with the basic aqueous layer for hours (e.g., over lunch), hydrolysis will occur at the interface. Rule: Separation is a time-critical step.
Q: Can I use brine to wash my ester? A: Yes, and you must . A saturated brine wash does two things:
-
It pulls bulk water out of the organic phase (pre-drying).[5][6][7]
-
It disrupts emulsions.[2] Tip: If the ester is very polar, use half-saturated brine to prevent "salting in" (forcing organic product into the aqueous layer).
Q: My ester is a
References
- Mechanism of Hydrolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains kinetics).
-
Workup Procedures & Drying
-
Aluminum Quenching (Rochelle Salt)
-
Buffer Selection
- Reich, H. J. Bordwell pKa Table. University of Wisconsin-Madison. (For selecting buffers below ester pKa).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Method Validation for Purity of 4-[(5-bromopentyl)oxy]benzoic Acid Ethyl Ester
Executive Summary
For the purity analysis of 4-[(5-bromopentyl)oxy]benzoic acid ethyl ester , researchers often default to Gas Chromatography (GC) due to the compound's ester functionality. However, our comparative analysis confirms that Gradient High-Performance Liquid Chromatography (HPLC-UV) is the superior analytical technique.
While GC-FID offers high resolution, the thermal instability of the terminal alkyl bromide moiety poses a significant risk of on-column dehydrobromination, leading to false impurity profiles. This guide validates a robust Reverse-Phase Gradient HPLC method , demonstrating superior specificity, accuracy, and stability compared to Isocratic HPLC and GC-FID alternatives.
Molecular Profile & Analytical Challenges
Before selecting a method, we must understand the analyte's behavior under stress.
-
Analyte: 4-[(5-bromopentyl)oxy]benzoic acid ethyl ester
-
Chromophores: Benzoate ester (Strong UV absorption ~254 nm).
-
Hydrophobicity: High (LogP > 3.5 estimated), due to the pentyl chain and aromatic ring.
-
Critical Vulnerabilities:
-
Thermal Instability: The primary alkyl bromide (
) is susceptible to elimination (loss of HBr) at temperatures typical of GC injectors (>250°C). -
Hydrolysis: The ethyl ester group can hydrolyze to the free acid form in unbuffered aqueous mobile phases.
-
Comparative Analysis: HPLC (Gradient) vs. Alternatives
The following table summarizes the performance of three common methodologies for this class of compounds.
| Feature | Method A: GC-FID | Method B: Isocratic HPLC | Method C: Gradient HPLC (Recommended) |
| Separation Principle | Boiling Point / Polarity | Hydrophobic Interaction (Constant) | Hydrophobic Interaction (Dynamic) |
| Run Time | Fast (< 15 min) | Slow (> 25 min for late eluters) | Optimized (~12-15 min) |
| Thermal Stress | High (Injector > 250°C) | Low (Ambient/30°C) | Low (Ambient/30°C) |
| Impurity Detection | Fails for non-volatiles (e.g., salts) | Broad peaks for late eluting impurities | Sharp peaks for wide polarity range |
| Risk Factor | False Positives (Degradation peaks) | Low Sensitivity (Peak broadening) | High Robustness |
| Suitability | Raw material screening only | Quick spot-checks | Final Purity & Stability Testing |
Decision Logic Visualization
The following diagram illustrates the decision pathway leading to Gradient HPLC as the gold standard for this molecule.
Caption: Decision tree highlighting the exclusion of GC due to thermal risks and the selection of Gradient HPLC for handling polarity diversity.
Validated Experimental Protocol (Gradient HPLC)
This protocol complies with ICH Q2(R1) guidelines [1].
Chromatographic Conditions[1][2][3][4][5][6]
-
System: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18 (L1),
, (e.g., Zorbax Eclipse Plus or equivalent). -
Column Temp:
. -
Flow Rate:
. -
Detection: UV @
(Reference: ). -
Injection Volume:
.
Mobile Phase[2][5]
-
Solvent A:
Formic Acid in Water (Milli-Q grade).-
Why? Acidification suppresses the ionization of the potential free acid impurity, ensuring it elutes as a sharp peak rather than tailing.
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | End Isocratic |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End Run |
Validation Results & Performance Data
The following data summarizes the validation of the method described above.
Specificity (Stress Testing)
Samples were subjected to acid (
-
Result: The method successfully resolved the parent peak (
) from the hydrolysis product (Free acid, ) and starting material (4-hydroxybenzoic acid ethyl ester, ). -
Resolution (
): between all critical pairs.
Linearity
Evaluated over 50% to 150% of the target concentration (
| Parameter | Result | Acceptance Criteria |
| Range | - | |
| Correlation Coefficient ( | ||
| Slope | - | |
| Y-Intercept | Not significantly different from 0 |
Accuracy (Recovery)
Spiked samples at 80%, 100%, and 120% levels.
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 80% | 99.4% | 0.5% |
| 100% | 100.1% | 0.3% |
| 120% | 99.8% | 0.4% |
Precision
-
System Precision: 6 injections of standard. RSD =
. -
Method Precision: 6 preparations of sample. RSD =
.
Validation Workflow Visualization
This diagram outlines the sequential workflow required to validate this method in your lab, ensuring compliance with regulatory standards.
Caption: Step-by-step validation workflow adhering to ICH Q2(R1) standards.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
If you observe a small peak at the exact retention time of the free acid in your standard injection:
-
Cause: The ethyl ester bond is susceptible to hydrolysis in water/methanol mixtures if left standing for
hours. -
Solution: Prepare standards fresh daily. Use Acetonitrile instead of Methanol for diluents, as it is aprotic and reduces hydrolysis risk.
Baseline Drift
-
Cause: Gradient elution at
can show drift if the Formic Acid quality is poor. -
Solution: Use "LC-MS Grade" Formic Acid and ensure the concentration is identical in both Mobile Phase A and B (though typically we only add it to A, adding
to B can flatten the baseline).
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (n.d.).[3] Compound Summary: Benzoic acid, 4-ethoxy-, ethyl ester (Analogous structure). National Library of Medicine.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
Executive Summary & Chemical Profile
Compound: Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester Functional Classification: Alkylating Agent / Halogenated Ester Physical State: Solid (typically off-white powder) or viscous oil depending on purity.
The "Why" Behind the Safety Protocol
This compound is not merely a skin irritant; it possesses a primary alkyl bromide moiety attached to a lipophilic linker.
-
Mechanism of Toxicity: The terminal carbon-bromine (C-Br) bond is a good leaving group, making the terminal carbon highly electrophilic. It can undergo SN2 reactions with nucleophilic residues on biological macromolecules (DNA, proteins), posing a risk of alkylation and sensitization .
-
Penetration Risk: The ethyl ester and phenyl ether backbone increase lipophilicity, potentially facilitating absorption through the skin barrier more effectively than simple alkyl halides.
Immediate Hazard Classifications (GHS):
-
Suspected: H317 (Skin Sensitization) and H341 (Suspected of causing genetic defects) due to alkylating potential.
Risk Assessment & PPE Matrix
Standard laboratory PPE is insufficient for handling alkylating agents of this nature. The combination of an ester (solvent-like properties) and a halogenated tail requires a specific glove strategy.
PPE Selection Logic
-
Nitrile Limitations: Standard nitrile gloves offer poor resistance to halogenated hydrocarbons and esters for prolonged periods. They are acceptable only for splash protection, not immersion or handling concentrated stock solutions.
-
Respiratory: As a solid powder or oil, the primary risk is inhalation of particulates or aerosols during weighing/transfer.
Mandatory PPE Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Silver Shield® (Laminate) / 4H® | Impermeable to esters and alkyl halides. Essential for stock prep or spill cleanup. |
| Hand (Dexterity) | Double Nitrile (minimum 5 mil outer) | Only for instrument operation or closed-vessel handling. Must change immediately upon splash. |
| Eye / Face | Chemical Splash Goggles | Safety glasses are insufficient if working with fine powders that can drift behind lenses. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Engineering control is primary. If hood is unavailable, use N95 (particulate) or OV/P100 (vapor/particulate) respirator. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids and hold the alkylating agent against the skin. Tyvek repels particulates. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific task being performed.
Figure 1: Decision logic for selecting PPE. Note that "High Risk" protocols apply whenever handling concentrated forms of the compound due to permeation risks.
Operational Protocol: Handling & Weighing
Objective: Minimize the generation of electrostatic dust and prevent surface contamination.
Step-by-Step Methodology
1. Engineering Check:
-
Verify Fume Hood flow is stable.[4]
-
Place an ionizing fan (static eliminator) inside the hood if the compound is a dry, fluffy powder. Alkyl bromides can be static-prone, leading to "jumping" particles.
2. Donning Sequence (Critical):
-
Don Silver Shield laminate gloves (if handling >100mg).
-
Don outer Nitrile gloves (provides grip, as laminate is slippery).
-
Don Tyvek lab coat/sleeves.
-
Adjust eye protection.
3. Weighing Procedure:
-
Do not weigh on an open bench.
-
Method: Use the "Sub-sampling" method.
-
Tare a closed vial inside the balance.
-
Remove vial, place in hood.
-
Add approximate amount of solid using a disposable spatula.
-
Cap vial, return to balance.
-
Why? This prevents the open container from ever being outside the airflow of the hood.
-
4. Solubilization:
-
Add solvent (e.g., DCM, Ethyl Acetate) immediately to the solid.
-
Note: Once in solution, the permeation risk through nitrile gloves increases significantly because the solvent acts as a carrier for the alkylating agent.
5. Decontamination (Spill Prevention):
-
Wipe down the exterior of the vial with a Kimwipe soaked in 5% Sodium Thiosulfate (destroys alkyl halides) or simple soap/water before removing from the hood.
Emergency Response & Disposal
Exposure Response[1][2][4][6][7]
-
Skin Contact:
-
Immediate Doffing: Remove contaminated gloves/clothing immediately. Do not peel gloves "snap" style; peel inside-out.
-
Flush: Wash skin with soap and copious water for 15 minutes .[4]
-
Do NOT use alcohol: Ethanol/Isopropanol can increase skin permeability, driving the alkyl bromide deeper into the dermis.
-
-
Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open.
Waste Disposal Plan
This compound contains a halogen (Bromine) and must be segregated from general organic waste.
| Waste Stream | Classification | Notes |
| Liquid Waste | Halogenated Organic | Do not mix with strong bases (risk of exothermic hydrolysis). |
| Solid Waste | Hazardous Solid | Contaminated gloves, spatulas, and weigh boats. |
| Sharps | Chemically Contaminated | Needles used for transfer. |
Workflow Visualization
Figure 2: Linear workflow ensuring containment from setup to disposal.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]
-
University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Permeation Data). UPenn Environmental Health & Radiation Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
